

ATTO 590 Technical Support Center: Stability in Buffers and pH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 590

Cat. No.: B15599883

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of the fluorescent dye **ATTO 590** in various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the optimal performance of **ATTO 590** in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **ATTO 590** and what are its general stability characteristics?

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2][3][4]} These properties make it highly suitable for demanding applications such as single-molecule detection, high-resolution microscopy (e.g., PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^{[1][2][3]} The dye is described as being moderately hydrophilic.^{[1][3]}

Q2: How should I store **ATTO 590** dye and its conjugates?

For long-term storage, both the unconjugated **ATTO 590** dye and its conjugates should be stored at -20°C and protected from light.^[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solutions into single-use amounts. When stored properly, ATTO-TEC products are stable for at least three years.^[4] For short-term storage of protein conjugates in solution at 4°C, 2 mM sodium azide can be added as a preservative.

Q3: What is the optimal pH for conjugating **ATTO 590** NHS ester to proteins?

The recommended pH range for labeling proteins with **ATTO 590** NHS ester is 8.2 to 8.5. This is because the primary amino groups on the protein must be deprotonated to be reactive with the NHS ester.[5] A common buffer used for this purpose is 0.1 M sodium bicarbonate buffer at pH 8.3. It is crucial to use amine-free buffers such as PBS, MES, or HEPES for the labeling reaction, as Tris and glycine contain primary amines that will compete with the protein for reaction with the NHS ester.

Q4: How does pH affect the fluorescence of **ATTO 590**?

While specific quantitative data on the fluorescence intensity of **ATTO 590** across a wide pH range is not readily available in public documentation, the fluorescence characteristics of ATTO dyes are generally considered to be quite insensitive to environmental changes, including pH. However, it is always recommended to perform preliminary experiments to assess the stability and brightness of the dye in your specific buffer system and pH.

Q5: Are there any known substances that can quench the fluorescence of **ATTO 590**?

Yes, the amino acid tryptophan has been shown to efficiently quench the fluorescence of **ATTO 590** through a process of excited-state charge transfer.[6] This is an important consideration when labeling proteins, as the proximity of tryptophan residues to the dye can affect the fluorescence signal. Additionally, **ATTO 590** fluorescence can be effectively quenched by the Black Hole Quencher™ 2 (BHQ®-2) dye, a property utilized in applications like FRET-based assays.[7]

Troubleshooting Guide

Problem: Low or no fluorescence signal after labeling.

Possible Cause	Troubleshooting Step
Incorrect buffer for labeling	Ensure that the labeling buffer is free of primary amines (e.g., Tris, glycine). Use a recommended buffer such as 0.1 M sodium bicarbonate, PBS, or HEPES at the optimal pH.
Incorrect pH for labeling	Verify that the pH of the protein solution is between 8.2 and 8.5 for NHS ester reactions to ensure efficient conjugation.
Hydrolysis of NHS ester	Prepare the dye stock solution in anhydrous, amine-free DMSO or DMF immediately before use. NHS esters are sensitive to moisture and will hydrolyze over time.
Protein concentration is too low	For efficient labeling, the protein concentration should be at least 2 mg/mL.
Fluorescence quenching	Consider the proximity of quenching agents like tryptophan residues in the labeled protein. If possible, choose a labeling site away from such residues.

Problem: Unexpected changes in fluorescence intensity during the experiment.

Possible Cause	Troubleshooting Step
Photobleaching	Minimize the exposure of the sample to excitation light. Use an anti-fade reagent if compatible with your experiment. ATTO 590 is known for its high photostability, but all fluorophores will eventually photobleach.
Buffer incompatibility	Test the stability of ATTO 590 in your experimental buffer by incubating the dye in the buffer for the duration of your experiment and measuring its fluorescence at different time points.
pH shift in the local environment	Ensure that your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
Interaction with quenchers	Be aware of potential quenchers in your sample or buffer system. See Q5 in the FAQ section.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with **ATTO 590** NHS Ester

- **Protein Preparation:** Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, PBS, or HEPES) at a concentration of at least 2 mg/mL. Adjust the pH of the solution to 8.3.
- **Dye Preparation:** Immediately before use, dissolve the **ATTO 590** NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.
- **Conjugation:** Add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein will vary depending on the protein and should be determined empirically. A good starting point is a 5-10 fold molar excess of the dye.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.

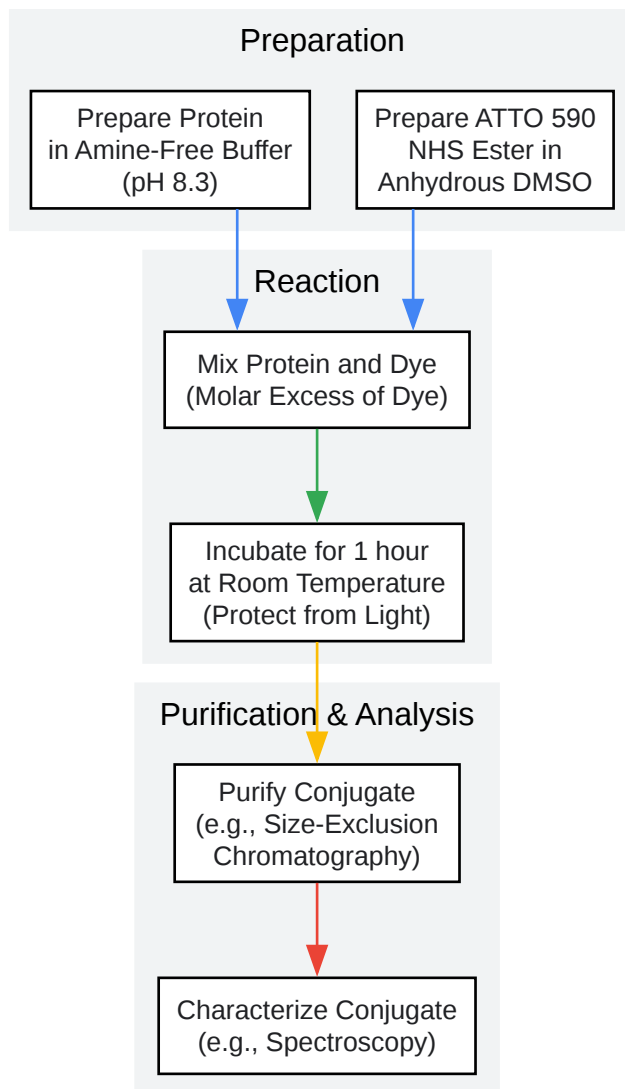
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

Protocol 2: Assessing the pH Stability of **ATTO 590** Fluorescence

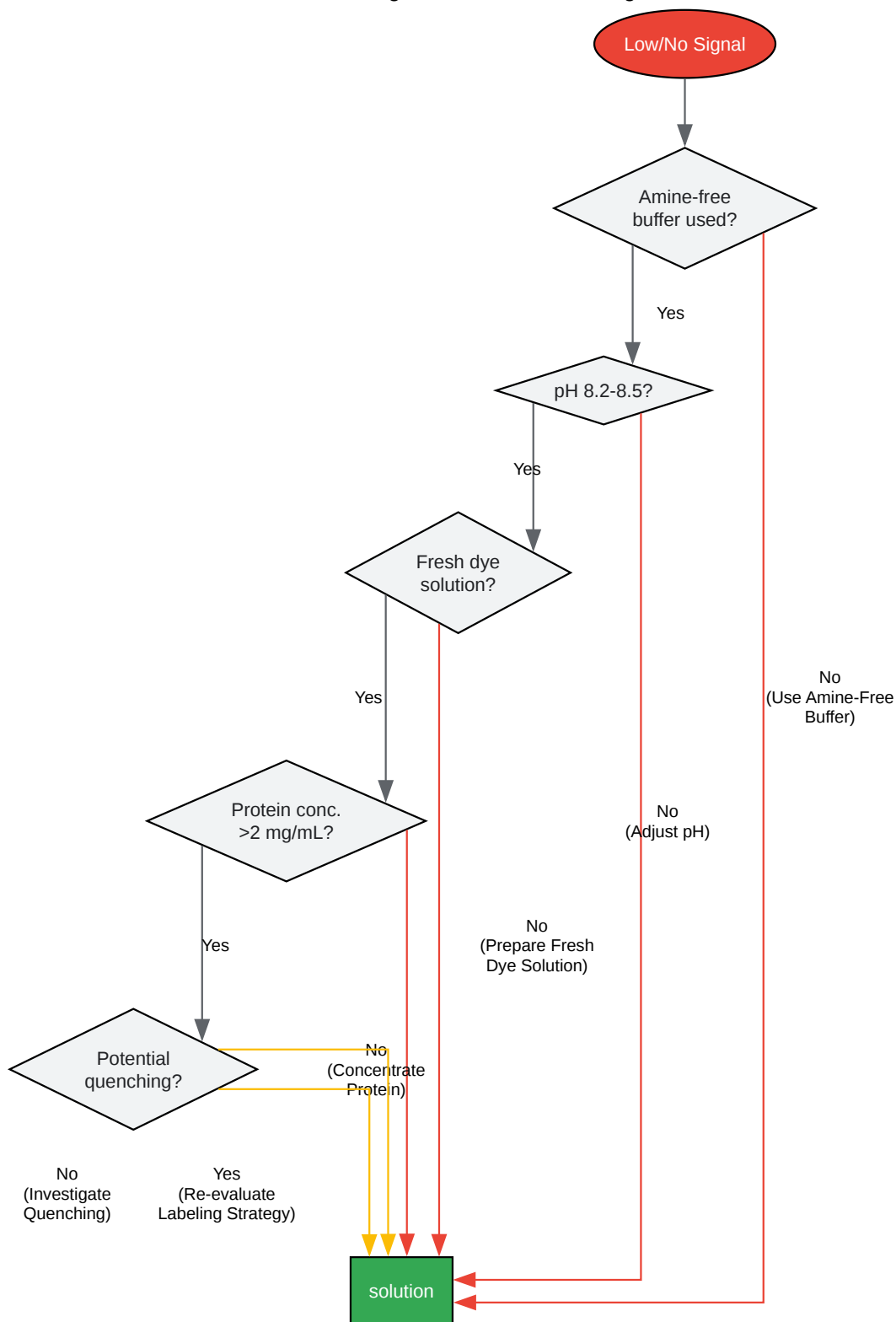
- Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-11).
- Prepare a stock solution of free **ATTO 590** dye in a suitable solvent (e.g., DMSO).
- Dilute the dye stock solution to a final concentration (e.g., 1 μ M) in each of the prepared buffers.
- Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for **ATTO 590** (e.g., excitation at 590 nm and emission at 624 nm).
- Plot the fluorescence intensity as a function of pH to determine the pH stability profile of the dye.

Visualizations

Experimental Workflow: Protein Labeling with ATTO 590



Troubleshooting: Low Fluorescence Signal

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leica-microsystems.com [leica-microsystems.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. ATTO 590 | Products | Leica Microsystems [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Tryptophan and ATTO 590: mutual fluorescence quenching and exciplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- To cite this document: BenchChem. [ATTO 590 Technical Support Center: Stability in Buffers and pH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599883#atto-590-stability-in-different-buffers-and-ph]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com